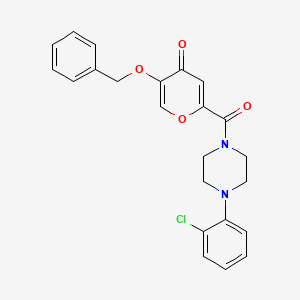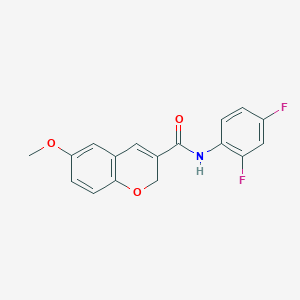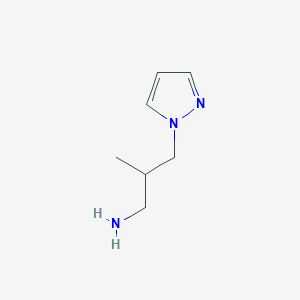![molecular formula C14H10ClF4N B2596627 (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine CAS No. 2248271-14-7](/img/structure/B2596627.png)
(4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine” is a chemical compound . The IUPAC name for this compound is "(4-chlorophenyl) (2-fluoro-4- (trifluoromethyl)phenyl)methanamine" . The CAS Number is 2248271-14-7 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H10ClF4N/c15-10-4-1-8 (2-5-10)13 (20)11-6-3-9 (7-12 (11)16)14 (17,18)19/h1-7,13H,20H2 . This indicates the presence of a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to different phenyl rings, which are connected by a methanamine group . Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.69 . It’s a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has focused on the synthesis of derivatives related to (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine for various biological applications. For instance, a study detailed the preparation of pyrimidine derivatives linked with morpholinophenyl derivatives, exhibiting significant larvicidal activity against larvae, suggesting potential applications in pest control and bioactive material development (Gorle et al., 2016).
Imaging Agents for Medical Diagnostics
A notable application in medical diagnostics involves the development of a PET imaging agent, ACF (2-[(2-amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine), which shows promise for imaging serotonin transporters in the brain. This compound exhibited excellent binding affinity and selectivity for serotonin transporters (SERT), demonstrating its potential as a diagnostic tool for neurological conditions (Oya et al., 2002).
Antipathogenic Activity
Derivatives have also been synthesized and tested for their antipathogenic activity, highlighting their potential as antimicrobial agents. A study on thiourea derivatives demonstrated significant antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus, two pathogens known for their biofilm growth capabilities, indicating their application in developing new antimicrobial treatments (Limban et al., 2011).
Advanced Material Development
On the materials science front, research into novel polyimides derived from derivatives of this compound has shown the potential for creating materials with exceptional thermal stability and mechanical properties. These materials are soluble in various organic solvents and exhibit promising characteristics for applications in electronics and coatings (Yin et al., 2005).
Chemical Sensing and Environmental Monitoring
Moreover, derivatives have been explored for their application in chemical sensing and environmental monitoring. For instance, a study demonstrated the potential of a specific derivative for reversible fluorescence switching in response to pH changes, indicating its utility as a pH sensor for biological and environmental applications (Wang et al., 2015).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N/c15-10-4-1-8(2-5-10)13(20)11-6-3-9(7-12(11)16)14(17,18)19/h1-7,13H,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGPFIKIZGYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596548.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2596549.png)
![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2596551.png)
![Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2596552.png)
![N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2596555.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2596559.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596562.png)
![methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2596563.png)
![dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2596564.png)

